molecular formula C8H11NO3 B2616099 Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate CAS No. 2375267-92-6

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate

Cat. No.: B2616099
CAS No.: 2375267-92-6
M. Wt: 169.18
InChI Key: NJWWEPHAHUEGHT-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-azaspiro[33]heptane-6-carboxylate is a spirocyclic compound characterized by a unique molecular structure that includes a spiro junction between a cyclobutane and an azetidine ring

Mechanism of Action

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate typically involves the construction of the spirocyclic scaffold through a series of ring-closing reactions. One common method involves the bis-alkylation of malonate and tosylamide, followed by the closure of the cyclobutane and azetidine rings . The reaction conditions often include the use of sodium hydride (NaH) in dry dimethylformamide (DMF) as a solvent, with careful temperature control to avoid side reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the spirocyclic scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium azide (NaN₃) for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, reduction can produce alcohols, and substitution can introduce various functional groups such as azides or halides.

Scientific Research Applications

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-12-7(11)5-2-8(3-5)4-6(10)9-8/h5H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWWEPHAHUEGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375267-92-6
Record name methyl 2-oxo-1-azaspiro[3.3]heptane-6-carboxylate
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